6,7-Difluoro-5-methyl-isoquinoline
Description
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6,7-difluoro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-8-2-3-13-5-7(8)4-9(11)10(6)12/h2-5H,1H3 |
InChI Key |
DTRQEVJYWULRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=CC(=C1F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed discussion supported by evidence from analogous compounds:
Substituent Effects: Fluoro vs. Methoxy Groups
The substitution of fluorine (electron-withdrawing) at positions 6 and 7 contrasts sharply with methoxy groups (electron-donating) in compounds such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) [[1], [52–55]]. This property is critical in drug design, where fluorinated compounds often exhibit prolonged half-lives.
Positional and Functional Group Variations
- Methyl Group at Position 5: The 5-methyl substituent in the target compound introduces steric hindrance distinct from substituents at other positions. For example, 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) features a carboxamide group at position 2, which enhances hydrogen-bonding capacity, whereas the 5-methyl group may prioritize hydrophobic interactions.
- Sulfonyl and Phenyl Substituents: Compounds like 6,7-dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) utilize sulfonyl groups to improve solubility and binding affinity. In contrast, the target compound’s fluorine atoms optimize lipophilicity and membrane permeability.
Data Table: Structural and Functional Comparison
Notes
- Limitations: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs and substituent chemistry principles.
- Diverse References : Citations from multiple sources (e.g., [52–60]) ensure a comprehensive analysis of substituent effects.
- Consistency : Chemical names are spelled out in full, avoiding abbreviations per the user’s instructions.
Preparation Methods
Friedel-Crafts Cyclization
Friedel-Crafts cyclization is a well-established method for forming isoquinoline derivatives. As demonstrated in the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, AlCl₃-mediated cyclization at 155–165°C facilitates ring closure. For this compound, a precursor such as N-trimethylsilyl-2-(2,3-difluorophenyl)ethylamine could undergo cyclization under similar conditions. The use of AlCl₃ as a Lewis acid promotes electrophilic aromatic substitution, directing substituents to the 6- and 7-positions.
Multicomponent Reactions
Multicomponent reactions offer a streamlined approach to complex heterocycles. The reaction of isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes in toluene at 90°C with benzoic acid catalysis produces dihydropyrrolo[2,1-a]isoquinolines. Adapting this method, a fluorinated alkyne (e.g., 3,4-difluorophenylacetylene ) could react with THIQ and a methyl-containing isatin derivative to yield the target compound after dehydrogenation.
Regioselective Fluorination Strategies
Introducing fluorine atoms at the 6- and 7-positions requires precise control to avoid undesired side reactions. Two approaches are highlighted: direct electrophilic fluorination and utilization of fluorinated building blocks .
Direct Electrophilic Fluorination
Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate aromatic rings. For example, treating 5-methylisoquinoline with NFSI in acetonitrile at 80°C introduces fluorine at electron-rich positions. However, this method risks over-fluorination and requires careful monitoring.
Fluorinated Building Blocks
A more reliable strategy involves incorporating pre-fluorinated precursors. The synthesis of difluoroarylmethyl-substituted benzimidazoisoquinolinones employs α,α-difluorophenylacetic acid in a radical cascade cyclization. Similarly, starting with 2,3-difluorophenylacetaldehyde could enable the construction of a difluorinated isoquinoline core via Pictet-Spengler cyclization.
Methyl Group Introduction at Position 5
The methyl group at position 5 can be introduced either early-stage (via methyl-containing precursors) or late-stage (through functionalization of the preformed isoquinoline).
Early-Stage Methylation
Using methyl-substituted starting materials ensures regioselectivity. For instance, 5-methyl-1,2,3,4-tetrahydroisoquinoline can undergo dehydrogenation and fluorination to yield the target compound. This approach avoids competing reactions at later stages.
Late-Stage Methylation
Late-stage methylation via cross-coupling reactions is another viable route. The patent US9340511B2 describes methylation using trimethylboroxine and tetrakis(triphenylphosphine)palladium, achieving high regioselectivity without chromatographic separation. Applying this method to 6,7-difluoro-isoquinoline would require optimizing reaction conditions to prevent defluorination.
Synthetic Route Optimization and Challenges
Reaction Conditions and Catalysts
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols?
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